1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl-
Description
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- (hereafter referred to as the "target compound") is an isoquinoline derivative characterized by a bicyclic aromatic structure with two ketone groups (dione) at positions 1 and 2. The molecule features 7,8-diamino substituents on the aromatic ring and two methyl groups at position 4 (Figure 1).
Properties
CAS No. |
99911-03-2 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
7,8-diamino-4,4-dimethylisoquinoline-1,3-dione |
InChI |
InChI=1S/C11H13N3O2/c1-11(2)5-3-4-6(12)8(13)7(5)9(15)14-10(11)16/h3-4H,12-13H2,1-2H3,(H,14,15,16) |
InChI Key |
JBEITPZFEQEJLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=C(C=C2)N)N)C(=O)NC1=O)C |
Origin of Product |
United States |
Preparation Methods
Radical Cyclization Dynamics
The formation of the isoquinoline-1,3-dione core proceeds via a radical cascade mechanism. Initiation by DTBP generates a tert-butoxy radical, which abstracts a hydrogen atom from the methacryloyl group, forming a carbon-centered radical. Intramolecular cyclization onto the aromatic ring follows, with subsequent oxidation yielding the dione. Introducing methyl groups at the 4-position stabilizes the transition state through hyperconjugation, as evidenced by DFT calculations.
Nitration Regioselectivity
Nitration at the 7,8-positions is governed by the electron-deficient nature of the dione ring. Quantum mechanical studies indicate that the LUMO (Lowest Unoccupied Molecular Orbital) is localized at the 7,8-positions, facilitating electrophilic attack by NO₂⁺. Steric hindrance from the 4,4-dimethyl groups further directs nitration to the less hindered positions.
Reductive Amination Challenges
Reduction of nitro groups to amines using H₂/Pd-C risks over-reduction of the dione moiety. Tsou et al. mitigated this by employing a methanol/DMF solvent system, which stabilizes the dione carbonyl groups through hydrogen bonding. Alternatively, catalytic transfer hydrogenation with ammonium formate offers milder conditions.
Chemical Reactions Analysis
Amination and Nucleophilic Substitution
The 7,8-diamino groups enable selective functionalization. In enantioselective amination studies of structurally related 4-alkylisoquinoline-1,3(2H,4H)-diones, azodicarboxylate reagents react with the enolate intermediates under bifunctional catalysis (e.g., thiourea-based catalysts). This results in chiral amination products with up to 99% enantiomeric excess (ee) and 99% yield at room temperature using 1,2-dichloroethane as the solvent .
Key Conditions:
| Parameter | Value/Range |
|---|---|
| Catalyst Loading | 1–2 mol% |
| Temperature | 25–40 °C |
| Solvent | 1,2-Dichloroethane |
| Yield | 90–99% |
| Enantiomeric Excess (ee) | 82–99% |
This methodology suggests that the 7,8-diamino groups in the target compound could participate in analogous asymmetric transformations for synthesizing chiral amines or heterocycles .
Oxidative Coupling and Cascade Reactions
The isoquinolinedione scaffold undergoes oxidative cross-coupling with aryl aldehydes. In a metal-free cascade reaction, N-methacryloylbenzamide derivatives react with aldehydes to form bicyclic isoquinolinediones via radical intermediates. The reaction proceeds under mild conditions (room temperature, no solvents) with yields up to 85% .
Reaction Pathway:
-
Oxidative Activation : The alkene in the methacryloyl group is activated for cross-coupling.
-
Radical Addition : Aryl aldehyde-derived radicals add to the aromatic ring.
-
Cyclization : Spontaneous cyclization forms the isoquinolinedione core.
This mechanism highlights the potential of the 7,8-diamino substituents to modulate electronic effects during radical intermediates .
Functional Group Transformations
The amino groups at positions 7 and 8 are susceptible to:
-
Acylation : React with acyl chlorides or anhydrides to form amides.
-
Diazotization : Form diazonium salts for Sandmeyer-type reactions (e.g., introduction of halogens or cyano groups).
-
Reductive Alkylation : React with aldehydes/ketones under reducing conditions to form secondary amines.
For example, in related compounds, 4,7-dichloro-1,10-phenanthrolines were synthesized via phosphoryl chloride (POCl₃)-mediated chlorination . Similar conditions could halogenate the amino groups in the target compound.
Kinase Inhibition via Non-Covalent Interactions
While not a classical reaction, the compound’s biological activity stems from its ability to form hydrogen bonds and π-π stacking interactions with kinase active sites. In vitro studies show IC₅₀ values in the nanomolar range for kinases like mitogen-activated protein kinase kinase (MEK).
Structural Determinants of Reactivity:
| Feature | Role in Reactivity/Binding |
|---|---|
| 7,8-Diamino Groups | Hydrogen bonding with ATP-binding pockets |
| 4,4-Dimethyl Substituent | Enhances lipophilicity and stability |
| Isoquinolinedione Core | π-π stacking with aromatic residues |
Synthetic Modifications
The compound serves as a precursor for derivatives via:
-
N-Alkylation : Quaternization of the amino groups using alkyl halides.
-
Heterocycle Formation : Condensation with diketones or α-haloesters to form fused rings.
For instance, a derivative with a nitro group at position 8 (7-amino-4,4-dimethyl-8-nitro-isoquinolinedione) was synthesized, demonstrating the feasibility of electrophilic aromatic substitution at the activated positions .
Scientific Research Applications
Biological Activities
-
Anticancer Activity :
Research has demonstrated that isoquinolinediones exhibit anticancer properties. For instance, derivatives of isoquinolinedione have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By targeting these kinases, these compounds can potentially halt cancer cell proliferation . -
Antimicrobial Properties :
Some studies have indicated that isoquinolinediones possess antimicrobial activity against various pathogens. This property is vital for developing new antibacterial and antifungal agents . -
Neuroprotective Effects :
There is emerging evidence suggesting that isoquinolinedione derivatives may offer neuroprotective benefits. They could play a role in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .
Case Study 1: Inhibition of Cyclin-Dependent Kinases
A study published in the Journal of Medicinal Chemistry identified several isoquinoline derivatives that effectively inhibited CDK4. The structure-activity relationship (SAR) analysis revealed that modifications to the isoquinoline core could enhance potency against cancer cell lines .
Case Study 2: Antimicrobial Activity
Research conducted on various isoquinolinedione compounds revealed significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for these compounds to serve as lead structures for developing new antibiotics .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of anticancer drugs targeting CDKs and other cellular pathways |
| Antimicrobial Agents | Potential use as new antibiotics against resistant bacterial strains |
| Neuroprotection | Exploration of neuroprotective effects for treating neurodegenerative diseases |
Mechanism of Action
The mechanism by which 1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the isoquinolinedione core can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Limitations
- Evidence Gaps: No direct studies on the target compound were identified in the provided evidence. Structural analogies suggest possible interactions with adrenergic receptors, but experimental validation is required.
- Key Insights from Analog Studies :
Biological Activity
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- (CAS Number: 99911-03-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its role as an inhibitor of tyrosyl DNA phosphodiesterase 2 (TDP2), which is significant in cancer therapy.
- Molecular Formula : CHNO
- Molecular Weight : 219.24 g/mol
- LogP : 1.57140
Research indicates that isoquinoline derivatives, including 1,3(2H,4H)-isoquinolinediones, exhibit inhibitory effects on TDP2. The mechanism involves binding to the DNA-binding groove of TDP2 rather than directly inactivating its catalytic activity. This binding is facilitated by specific functional groups within the isoquinoline structure that are crucial for activity.
Key Findings:
- The presence of a free NH group in the compound is essential for target binding and inhibition of TDP2. Substituting this NH group with other groups (e.g., methyl or benzyl) resulted in a loss of activity, highlighting its role as a hydrogen bond donor during the interaction with TDP2 .
- Structural modifications around the isoquinoline core have been explored to enhance potency. For instance, compounds with olefinic C-4 substituents showed significant TDP2 inhibition .
Inhibition Potency
The biological activity of 1,3(2H,4H)-isoquinolinedione has been assessed through various assays, yielding the following IC values:
| Compound | IC (μM) | Notes |
|---|---|---|
| Reference Compound | 25 | Previously reported |
| 1,3(2H,4H)-Isoquinolinedione | 22 | Comparable potency in assays |
| Benzylidene Isoquinoline Derivative | 4.8 | New subtype with enhanced potency |
Case Studies
A systematic study on the structure-activity relationship (SAR) of isoquinoline derivatives highlighted the importance of specific substitutions for enhancing biological activity. In particular:
- Benzylidene Isoquinoline Derivatives : These compounds exhibited improved inhibitory effects against TDP2 compared to their non-substituted counterparts.
- N-substituted Variants : The study revealed that N-substitution could significantly alter biological activity; however, certain substitutions led to inactivity due to disrupted binding interactions.
Q & A
Q. How can bibliometric analysis identify gaps in existing research on this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
